4-Methylpyridine

C6H7N

(C5H4N)CH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H7N

(C5H4N)CH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, ether

Soluble in acetone, carbon tetrachloride

Solubility in water: miscible

Synonyms

Canonical SMILES

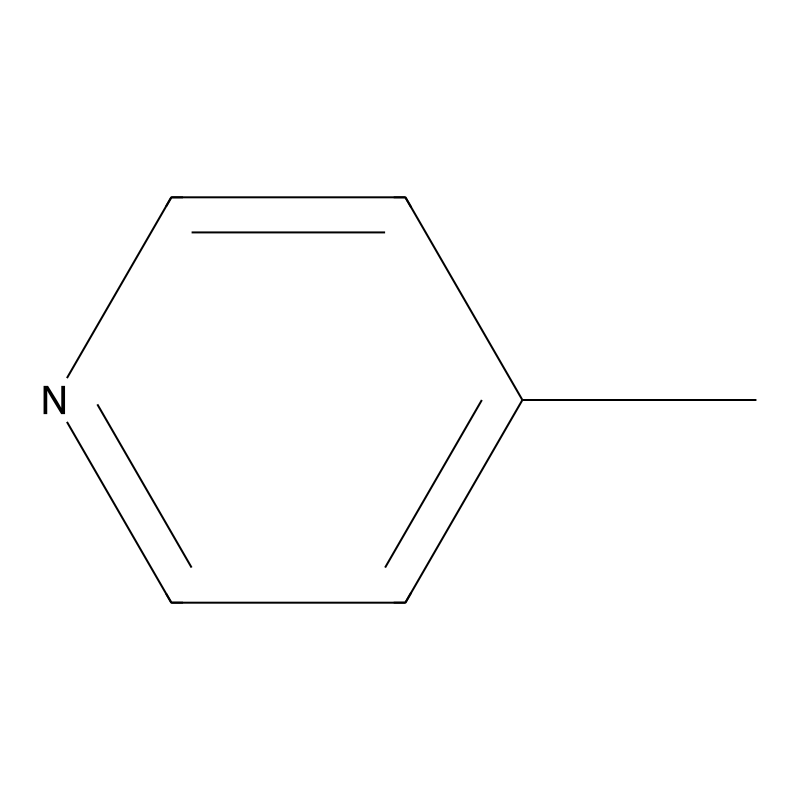

4-Methylpyridine is an organic compound with the formula , also known by several other names including 4-picoline, gamma-methylpyridine, and para-methylpyridine. It is one of the three isomers of methylpyridine and is characterized as a colorless to brown liquid with a pungent odor . This compound is notable for its role as a building block in the synthesis of various heterocyclic compounds, particularly in medicinal chemistry. The conjugate acid of 4-methylpyridine, known as the 4-methylpyridinium ion, has a pKa of approximately 5.98, which is slightly higher than that of pyridine itself .

Synthesis and Characterization:

4-Methylpyridine, also known as gamma-picoline or p-picoline, is a simple aromatic molecule with the formula C5H5N. It is a colorless liquid with a characteristic odor. Its fundamental properties and structure have been extensively studied using various techniques like gas-phase electron diffraction and quantum chemical calculations, providing valuable insights into its electronic and geometric structure [].

Applications in Organic Chemistry:

As a versatile building block in organic synthesis, 4-methylpyridine serves as a precursor for various important compounds. Notably, it is a crucial intermediate in the production of the antituberculosis drug, Isoniazid []. Additionally, it can be further reacted to form 4-vinylpyridine, which is used in the synthesis of polymers with unique properties [].

Potential in Medicinal Chemistry:

Research is ongoing to explore the potential of 4-methylpyridine derivatives as therapeutic agents. For instance, studies have investigated the development of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases []. These studies involve radiotracer techniques like Positron Emission Tomography (PET) to visualize and evaluate the in vivo activity of these potential drug candidates [].

Research in Material Science:

4-Methylpyridine has also attracted interest in material science research. Its nitrogen atom and aromatic ring system enable it to form complexes with various metal ions, potentially leading to the development of novel materials with desired properties [].

- Ammoxidation: This process converts 4-methylpyridine into 4-cyanopyridine, which serves as a precursor for various pharmaceuticals, including the antituberculosis drug isoniazid .

- Neutralization Reactions: It can neutralize acids to form corresponding salts and water, demonstrating its basic properties .

- Reactivity with Aroylhydrazines: In the presence of sulfur, 4-methylpyridine reacts with aroylhydrazines to produce 5-aryl-1,3,4-thiadiazoles .

The biological activity of 4-methylpyridine has been explored in various studies. While it is not inherently toxic, it can cause irritation upon exposure. The compound has a moderate oral toxicity level with an LD50 of approximately 1290 mg/kg in rats . Its derivatives have shown potential in medicinal applications, particularly in treating bacterial infections and other diseases.

4-Methylpyridine can be synthesized through several methods:

- From Acetaldehyde and Ammonia: The primary industrial synthesis route involves the reaction of acetaldehyde with ammonia in the presence of an oxide catalyst. This method also produces some quantities of 2-methylpyridine as a byproduct .

- Coal Tar Distillation: It can also be isolated from coal tar, although this method is less common compared to synthetic routes .

Each compound possesses unique characteristics that make them suitable for specific applications within chemical synthesis and industry.

Studies on the interactions of 4-methylpyridine reveal its compatibility and reactivity with various substances:

- It is known to react with strong oxidizing agents and can produce toxic fumes when burned, including nitrogen oxides .

- The compound shows stability under normal conditions but should be handled with care due to its irritant properties .

Several compounds are structurally similar to 4-methylpyridine, including:

- 2-Methylpyridine (2-picoline): This isomer has different reactivity patterns and applications compared to 4-methylpyridine.

- 3-Methylpyridine (3-picoline): Another isomer that exhibits unique chemical properties.

- Pyridine: The parent compound from which all methylpyridines are derived.

Comparison TableCompound Formula pKa Key

Structural and Molecular Characteristics

4-Methylpyridine (C₆H₇N) consists of a pyridine ring with a methyl group at the fourth position. The molecule’s planar structure and electron-deficient aromatic system enable nucleophilic and electrophilic substitutions. Key molecular descriptors include:

Physicochemical Properties

4-MP exhibits distinct physical properties critical for industrial handling:

Property Value Source Melting point 2.4 °C Boiling point 145 °C Density (25 °C) 0.957 g/mL Refractive index (n₀²⁰) 1.5058 Vapor pressure (20 °C) 4 mmHg Flash point 39 °C (closed cup) pKa (conjugate acid) 5.98

The compound’s solubility spans water, ethanol, and ether, facilitating its use in polar and nonpolar reaction media . Its UV/Visible spectrum, recorded in the gas phase, shows absorption maxima at 254 nm, characteristic of aromatic π→π* transitions .

Physical Description

4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992)

Liquid

Colorless liquid with an obnoxious, sweetish odor; [HSDB]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

93.057849228 g/mol

Monoisotopic Mass

93.057849228 g/mol

Boiling Point

292.8 °F at 760 mmHg (NTP, 1992)

145 °C at 760 mm Hg

144-145 °C

Flash Point

134 °F (NTP, 1992)

57 °C

134 °F (57 °C) (Open cup)

39 °C (102 °F) (Closed cup)

57 °C o.c.

Heavy Atom Count

7

Vapor Density

3.2 (Air = 1)

Relative vapor density (air = 1): 3.2

Density

0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float

0.9548 g/cu cm at 20 °C

Relative density (water = 1): 0.96

LogP

1.22 (LogP)

log Kow = 1.22

1.2

Odor

Obnoxious, sweetish odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

38.5 °F (NTP, 1992)

3.68 °C

3.7 °C

UNII

TJD6V9SSO7

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

5.77 [mmHg]

5.77 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.76

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

108-89-4

51010-00-5

Absorption Distribution and Excretion

It was found that 4-picoline has a shorter residence time than the other substituted picolines in the liver, brain and kidney. Elimination occurred vua a biphasic process.

Metabolism Metabolites

Although the exact mechanism has not been determined, it appears that all methylpyridines are oxidized to their respective aromatic acids. ...Formation of an N-oxide also occurs with 4-methylpyridine.

The biotransformations of gamma-picoline were investigated in the rat. Wistar rats were admin gamma-picoline by stomach tube at a dose of 300 mg/kg body weight. Urine was collected for 24 hours in the presence of acetic acid while expired air was sampled in 5% aqueous sulfuric acid. gamma-Picoline and metabolites were extracted from the samples and characterized by chromatographic analysis and mass spectrometry. Unmetabolized gamma-picoline was identified in both expired air and 24 hour urine; excreted amounts were approx 2.5% in each. The mass spectral characteristics of gamma-picoline-N-oxide, methylisonicotinate and methylisonicotinurate in the urine were examined; excreted amounts were 1.5%, 50% and 5% respectively. The /results suggest/ that two metabolic pathways for gamma-picoline are observed: N-oxidation leads to the formation of N-oxide; and methyloxidation leads to the formation of isonicotinic acid excreted mainly unchanged and partly as the glycine conjugate isonicotinuric acid.

Wikipedia

4-Methylpyridine

Thymidine_diphosphate_glucose

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

... Acetaldehyde and ammonia give 2-methylpyridine and 4-methylpyridine.

From cyclohexylamine plus ammonia and zinc chloride, also from coal tar and bone oil.

Paraldehyde + ammonia (liquid-phase condensation; coproduced with alpha-picoline/2-methyl-5-ethyl-pyridine)

Pyridine bases, crude (fractionation; coproduced with pyridine/alpha-picoline/2,6-lutidine/3,4-lutidine/pyridine bases)

Acetaldehyde + formaldehyde + ammonia (Reilly synthesis; coproduced with pyridine/alpha-picoline/beta-picoline)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Pyridine, 4-methyl-: ACTIVE

Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pyridine bases/

Analytic Laboratory Methods

Absorbent & gas chromatographic methods are described for determining 4-picoline in the atmosphere of the working zone of coke furnaces.

Various TLC systems for the separation of 2-, 3-, & 4-substituted pyridines are described.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The relationship between the mutagenicity of cobalt (II) heteroaromatic base complex and the strength of their coordinate bonds was examined ... . The mutagenicity of cobalt(II) chloride was studied in Salmonella test strains (TA-1537), (TA-2637), (TA-97a), and (TA-100) in combination with 4-substituted pyridines. The mixtures were divided into three groups based on spectral evidence of lowest relative strength of coordinate bonding (first group), intermediate strength bonding (second group), and highest strength bonding (third group). The first group of pyridine compounds included pyridine ... 4-methylpyridine, 4-ethylpyridine, 4-chloropyridine, and 4-bromopyridine. With these compounds cobalt (II) chloride demonstrated weak to marginal mutagenicity in (TA-1537), and/or (TA-2637), but not in (TA-98) or (TA-100). ... The second group of compounds included 4-aminopyridine and 4-dimethylaminopyridine. Equimolar mixtures of cobalt (II) chloride with these compounds was not mutagenic. The third group included 4-cyanopyridine ... . Equimolar mixtures of cobalt (II) chloride and ... /this/ compound /was/ not mutagenic. The only mixtures of cobalt (II) chloride and pyridines which demonstrated muagenicity in strains (TA-1537) and/or (TA-2637) were those which showed spectral evidence of only a moderate interaction between the metal cation and the pyridine derivatives. The maximum mutagenicity was noted when the mixture was equimolar.

Stability Shelf Life

Moderately volatile liquid.

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO₂-Saturated 3.5 wt.% NaCl Solution

Junlei Tang,

Yuxin Hu,

Zhongzhi Han,

Hu Wang,

Yuanqiang Zhu,

Yuan Wang,

Zhen Nie,

Yingying Wang

PMID: 30544920

DOI:

10.3390/molecules23123270

Abstract

The corrosion inhibition performance of pyridine derivatives (4-methylpyridine and its quaternary ammonium salts) and sulfur-containing compounds (thiourea and mercaptoethanol) with different molar ratios on carbon steel in CO₂-saturated 3.5 wt.% NaCl solution was investigated by weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. The synergistic corrosion inhibition mechanism of mixed inhibitors was elucidated by the theoretical calculation and simulation. The molecules of pyridine derivative compounds with a larger volume has priority to adsorb on the metal surface, while the molecules of sulfur-containing compounds with a smaller volume fill in vacancies. A dense adsorption film would be formed when 4-PQ and sulfur-containing compounds are added at a proper mole ratio.

Discovery of potent and selective CDK8 inhibitors through FBDD approach

Xingchun Han,

Min Jiang,

Chengang Zhou,

Zheng Zhou,

Zhiheng Xu,

Lisha Wang,

Alexander V Mayweg,

Rui Niu,

Tai-Guang Jin,

Song Yang

PMID: 28802632

DOI:

10.1016/j.bmcl.2017.07.080

Abstract

A fragment library screen was carried out to identify starting points for novel CDK8 inhibitors. Optimization of a fragment hit guided by co-crystal structures led to identification of a novel series of potent CDK8 inhibitors which are highly ligand efficient, kinase selective and cellular active. Compound 16 was progressed to a mouse pharmacokinetic study and showed good oral bioavailability.

Preparation, optical and electrochemical properties, and molecular orbital calculations of tetraazaporphyrinato ruthenium (II) bis(4-methylpyridine) fused with one to four diphenylthiophene units

Takeshi Kimura,

Naoko Murakami,

Eiichi Suzuki,

Taniyuki Furuyama,

Tsukasa Nakahodo,

Hisashi Fujihara,

Nagao Kobayashi

PMID: 26876817

DOI:

10.1016/j.jinorgbio.2016.01.010

Abstract

2,5-Diphenyl-3,4-dicyanothiophene (1) and phthalonitrile (2) were mixed and treated with ruthenium (III) trichloride, 4-methylpyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 2-ethoxyethanol at 135°C, to produce low-symmetrical tetraazaporphyrins (TAPs) (3), (4), (5), and (6) with one to three thiophene rings. Two thiophene-annelated tetraazaporphyrins were isolated as opposite and adjacent isomers 4 and 5. The structure of 3 was determined by X-ray crystallography, showing that the thiophene ring linked at the 3,4-positions on the tetraazaporphyrin scaffold deviates from the mean plane of the four central pyrrole nitrogen atoms (N1-N3-N5-N7). Optical and electrochemical properties of the products were examined by UV-vis and magnetic circular dichroism (MCD) spectroscopy, together with cyclic voltammetry. In the (1)H NMR spectra, the signals of 4-methylpyridine coordinating to the central ruthenium atom appeared at a higher magnetic field than those of uncoordinated 4-methylpyridine itself due to the shielding effect of the TAP ring. Increasing the number of fused thiophene rings resulted in 1) lower magnetic field shifts of the signals of axially coordinated 4-methylpyridine in the (1)H NMR spectra, 2) lower energy shifts of the Q band absorption in the UV-vis spectra, and 3) decreasing (cathodic shift) of the first oxidation potentials. The structures of simplified model compounds were optimized using the DFT method with the Gaussian 09 program at the B3LYP/LANL2DZ level for the Ru atom and the B3LYP/6-31G (d, p) level for the C, H, N, and S atoms. The optimized structures were utilized to calculate the NMR shielding constants, the HOMO and LUMO orbital energies, and the electronic absorption spectra.

A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors

Francesco Ansideri,

Stanislav Andreev,

Annette Kuhn,

Wolfgang Albrecht,

Stefan A Laufer,

Pierre Koch

PMID: 29361698

DOI:

10.3390/molecules23010221

Abstract

An alternative strategy for the synthesis of 1-aryl- and 1-alkyl-2-methylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles as potential p38α mitogen-activated protein kinase inhibitors is reported. The regioselective

-substitution of the imidazole ring was achieved by treatment of α-aminoketones with different aryl or alkyl isothiocyanates. In contrast to previously published synthesis routes starting from 2-amino-4-methylpyridine, the presented route is characterized by a higher flexibility and a lower number of steps. This strategy was also applied to access 1-alkyl-2-methylsulfanyl-5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazoles in six steps starting from 2-chloro-4-methylpyridine.

X-ray diffraction and vibrational spectroscopic study of trans-bis(acetylacetonato)-bis(4-methylpyridine)cobalt(III)

Sayyed Faramarz Tayyari,

Mohammad Hossien Habibi,

Elahe Shojaee,

Mina Jamialahmadi,

Robert Erik Sammelson,

Koki Wada,

Takayoshi Suzuki

PMID: 25554957

DOI:

10.1016/j.saa.2014.12.019

Abstract

Trans-bis(acetylacetonato)-bis(4-methylpyridine)cobalt(III)hexafluorophosphate, [AMPC]PF6, was synthesized and characterized by X-ray diffraction and vibrational spectroscopy. The title compound C22H28N2O4Co crystallizes with Z=2 in space group P-1 (#2). The molecular structure and vibrational spectra of this compound were investigated by means of density functional theory (DFT) calculations and the results were compared with the experimental data. The measured IR bands were interpreted in terms of the calculated vibrational normal modes and compared with the tris(acetylacetonate)Co(III) (Co(acac)3) and 4-methylpyridine (4-Mepy) vibrational spectra. The scaled theoretical wavenumbers and the structural parameters were in excellent agreement with the experimental data.

NMR studies of solid pentachlorophenol-4-methylpyridine complexes exhibiting strong OHN hydrogen bonds: geometric H/D isotope effects and hydrogen bond coupling cause isotopic polymorphism

Brenda C K Ip,

Ilya G Shenderovich,

Peter M Tolstoy,

Jaroslaw Frydel,

Gleb S Denisov,

Gerd Buntkowsky,

Hans-Heinrich Limbach

PMID: 22861155

DOI:

10.1021/jp305863n

Abstract

We have studied the hydrogen bond interactions of (15)N labeled 4-methylpyridine (4-MP) with pentachlorophenol (PCP) in the solid state and in polar solution using various NMR techniques. Previous spectroscopic, X-ray, and neutron crystallographic studies showed that the triclinic 1:1 complex (4-MPPCP) exhibits the strongest known intermolecular OHN hydrogen bond in the solid state. By contrast, deuteration of the hydrogen bond gives rise to the formation of a monoclinic structure exhibiting a weaker hydrogen bond. By performing NMR experiments at different deuterium fractions and taking advantage of dipolar (1)H-(15)N recoupling under combined fast MAS and (1)H decoupling, we provide an explanation of the origin of the isotopic polymorphism of 4-MPPCP and improve previous chemical shift correlations for OHN hydrogen bonds. Because of anharmonic ground state vibrations, an ODN hydrogen bond in the triclinic form exhibits a shorter oxygen-hydron and a longer oxygen-nitrogen distance as compared to surrounding OHN hydrogen bonds, which also implies a reduction of the local dipole moment. The dipole-dipole interaction between adjacent coupled OHN hydrogen bonds which determines the structure of triclinic 4-MPPCP is then reduced by deuteration, and other interactions become dominant, leading to the monoclinic form. Finally, the observation of stronger OHN hydrogen bonds by (1)H NMR in polar solution as compared to the solid state is discussed.

Characterization of pentacarbonyl(4-methylpyridine)chromium(0) complex using density functional theory (DFT) and Hartree-Fock (HF) computational methods

Izzet Amour Morkan,

Ayşe Uztetik Morkan

PMID: 21664863

DOI:

10.1016/j.saa.2011.05.042

Abstract

The optimized molecular structure, atomic charges, vibrational frequencies, thermodynamic properties, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectral data of pentacarbonyl(4-methylpyridine)chromium(0) complex have been investigated by performing ab initio Hartree-Fock (HF) and density functional theory, B3LYP, B3PW91 and BE1PBE methods with 6-311G, 6-311+G(3d,3p) and 6-31G(d,p) basis set. The calculated NMR data at 6-311G basis set, vibrational frequencies at 6-311+G(3d,3p) basis set and the optimized geometric bond lengths and bond angles at 6-31G(d,p) basis set are in good agreement with the corresponding experimental values. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been simulated. In addition, the transition state and energy band gap and infrared intensities have also been reported.

Amino acyl conjugates of nitrogen heterocycles as potential pharmacophores

Alan R Katritzky,

Kiran Bajaj,

Mael Charpentier,

Ebrahim Ghazvini Zadeh

PMID: 20459134

DOI:

10.1021/jo100625y

Abstract

2-Methyl- and 4-methylpyridine and 2-methylquinoline are converted by benzotriazole-activated (Cbz)-protected amino acids into chiral potential novel pharmacophore aminoacyl conjugates (33-53%).

Inhibition of i-NOS but not n-NOS protects rat primary cell cultures against MPP(+)-induced neuronal toxicity

Monika J Brzozowski,

Peter Jenner,

Sarah Rose

PMID: 25503828

DOI:

10.1007/s00702-014-1334-8

Abstract

Nitrative stress is a key component of the pathogenic process in Parkinson's disease (PD), but the relative roles of constitutive neuronal nitric oxide synthase (n-NOS) and inducible nitric oxide synthase (i-NOS) in glial cells remain unresolved. We have investigated the effects of a range of concentrations of the selective n-NOS inhibitor ARR17477, and the selective i-NOS inhibitor 1400W, on MPP(+)-induced cell death in foetal ventral mesencephalic (VM) dopaminergic cultures. MPP(+) induced a loss of TH-positive neurones accompanied by an increase in immunoreactivity for GFAP and OX-6 as markers of astrocytes and activated microglia, respectively, and induced i-NOS immunoreactivity. Unexpectedly, MPP(+) treatment did not induce 3-NT immunoreactivity in the cultures. ARR17477 and 1400W alone had no effect on the number of TH-positive cells or on the number of GFAP or OX-6 positive cells. ARR17477 did not prevent the MPP(+)-induced decrease in TH-positive neurones and had no effect on the increased number of GFAP- and OX-6-positive cells. By contrast, 1400W caused a concentration-dependent preservation of TH-positive neurones in the presence of MPP(+). It also significantly reduced the number of OX-6-immunoreactive cells and there was a small reduction in GFAP immunoreactivity. The results suggest a major role for i-NOS-mediated nitrative stress in microglia in MPP(+)-induced dopaminergic cell death and this may have important implications for developing neuroprotective strategies for PD.

Photoisomerization mechanism of 4-methylpyridine explored by electronic structure calculations and nonadiabatic dynamics simulations

Jun Cao,

Qiu Fang,

Wei-Hai Fang

PMID: 21280725

DOI:

10.1063/1.3547207

Abstract

In the present paper, different electronic structure methods have been used to determine stationary and intersection structures on the ground (S(0)) and (1)ππ∗ (S(2)) states of 4-methylpyridine, which is followed by adiabatic and nonadiabatic dynamics simulations to explore the mechanistic photoisomerization of 4-methylpyridine. Photoisomerization starts from the S(2)((1)ππ∗) state and overcomes a small barrier, leading to formation of the prefulvene isomer in the S(0) state via a S(2)∕S(0) conical intersection. The ultrafast S(2) → S(0) nonradiative decay and low quantum yield for the photoisomerization reaction were well reproduced by the combined electronic structure calculation and dynamics simulation. The prefulvene isomer was assigned as a long-lived intermediate and suggested to isomerize to 4-methylpyridine directly in the previous study, which is not supported by the present calculation. The nonadiabatic dynamics simulation and electronic structure calculation reveal that the prefulvene isomer is a short-lived intermediate and isomerizes to benzvalene form very easily. The benzvalene form was predicted as the stable isomer in the present study and is probably the long-lived intermediate observed experimentally. A consecutive light and thermal isomerization cycle via Dewar isomer was determined and this cycle mechanism is different from that reported in the previous study. It should be pointed out that formation of Dewar isomer from the S(2)((1)ππ∗) state is not in competition with the isomerization to the prefulvene form. The Dewar structure observed experimentally may originate from other excited states.

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Formula | pKa | Key

Structural and Molecular Characteristics4-Methylpyridine (C₆H₇N) consists of a pyridine ring with a methyl group at the fourth position. The molecule’s planar structure and electron-deficient aromatic system enable nucleophilic and electrophilic substitutions. Key molecular descriptors include: Physicochemical Properties4-MP exhibits distinct physical properties critical for industrial handling:

The compound’s solubility spans water, ethanol, and ether, facilitating its use in polar and nonpolar reaction media . Its UV/Visible spectrum, recorded in the gas phase, shows absorption maxima at 254 nm, characteristic of aromatic π→π* transitions . Physical Description 4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992)

Liquid Colorless liquid with an obnoxious, sweetish odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Color/Form Colorless liquid

XLogP3 1.2

Hydrogen Bond Acceptor Count 1

Exact Mass 93.057849228 g/mol

Monoisotopic Mass 93.057849228 g/mol

Boiling Point 292.8 °F at 760 mmHg (NTP, 1992)

145 °C at 760 mm Hg 144-145 °C Flash Point 134 °F (NTP, 1992)

57 °C 134 °F (57 °C) (Open cup) 39 °C (102 °F) (Closed cup) 57 °C o.c. Heavy Atom Count 7

Vapor Density 3.2 (Air = 1)

Relative vapor density (air = 1): 3.2 Density 0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float

0.9548 g/cu cm at 20 °C Relative density (water = 1): 0.96 LogP 1.22 (LogP)

log Kow = 1.22 1.2 Odor Obnoxious, sweetish odor

Decomposition When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

38.5 °F (NTP, 1992)

3.68 °C 3.7 °C UNII

TJD6V9SSO7

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];

H302: Harmful if swallowed [Warning Acute toxicity, oral]; H311: Toxic in contact with skin [Danger Acute toxicity, dermal]; H315: Causes skin irritation [Warning Skin corrosion/irritation]; H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332: Harmful if inhaled [Warning Acute toxicity, inhalation]; H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation] Vapor Pressure

5.77 [mmHg]

5.77 mm Hg at 25 °C Vapor pressure, kPa at 25 °C: 0.76 Pictograms

Flammable;Acute Toxic;Irritant Other CAS

108-89-4

51010-00-5 Absorption Distribution and Excretion

It was found that 4-picoline has a shorter residence time than the other substituted picolines in the liver, brain and kidney. Elimination occurred vua a biphasic process.

Metabolism Metabolites

Although the exact mechanism has not been determined, it appears that all methylpyridines are oxidized to their respective aromatic acids. ...Formation of an N-oxide also occurs with 4-methylpyridine.

The biotransformations of gamma-picoline were investigated in the rat. Wistar rats were admin gamma-picoline by stomach tube at a dose of 300 mg/kg body weight. Urine was collected for 24 hours in the presence of acetic acid while expired air was sampled in 5% aqueous sulfuric acid. gamma-Picoline and metabolites were extracted from the samples and characterized by chromatographic analysis and mass spectrometry. Unmetabolized gamma-picoline was identified in both expired air and 24 hour urine; excreted amounts were approx 2.5% in each. The mass spectral characteristics of gamma-picoline-N-oxide, methylisonicotinate and methylisonicotinurate in the urine were examined; excreted amounts were 1.5%, 50% and 5% respectively. The /results suggest/ that two metabolic pathways for gamma-picoline are observed: N-oxidation leads to the formation of N-oxide; and methyloxidation leads to the formation of isonicotinic acid excreted mainly unchanged and partly as the glycine conjugate isonicotinuric acid. Wikipedia

4-Methylpyridine

Thymidine_diphosphate_glucose Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

... Acetaldehyde and ammonia give 2-methylpyridine and 4-methylpyridine.

From cyclohexylamine plus ammonia and zinc chloride, also from coal tar and bone oil. Paraldehyde + ammonia (liquid-phase condensation; coproduced with alpha-picoline/2-methyl-5-ethyl-pyridine) Pyridine bases, crude (fractionation; coproduced with pyridine/alpha-picoline/2,6-lutidine/3,4-lutidine/pyridine bases) Acetaldehyde + formaldehyde + ammonia (Reilly synthesis; coproduced with pyridine/alpha-picoline/beta-picoline) General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Pyridine, 4-methyl-: ACTIVE Pyridine bases are a constituent of tars. They were isolated from coal tar or coal gas before synthetic manufacturing processes became established. The amounts contained in coal tar and coal gas are small, and the pyridine bases isolated from them are a mixture of many components. Thus, with a few exceptions, isolation of pure pyridine bases was expensive. Today, almost all pyridine bases are produced by synthesis. /Pyridine bases/ Analytic Laboratory Methods

Absorbent & gas chromatographic methods are described for determining 4-picoline in the atmosphere of the working zone of coke furnaces.

Various TLC systems for the separation of 2-, 3-, & 4-substituted pyridines are described. Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

The relationship between the mutagenicity of cobalt (II) heteroaromatic base complex and the strength of their coordinate bonds was examined ... . The mutagenicity of cobalt(II) chloride was studied in Salmonella test strains (TA-1537), (TA-2637), (TA-97a), and (TA-100) in combination with 4-substituted pyridines. The mixtures were divided into three groups based on spectral evidence of lowest relative strength of coordinate bonding (first group), intermediate strength bonding (second group), and highest strength bonding (third group). The first group of pyridine compounds included pyridine ... 4-methylpyridine, 4-ethylpyridine, 4-chloropyridine, and 4-bromopyridine. With these compounds cobalt (II) chloride demonstrated weak to marginal mutagenicity in (TA-1537), and/or (TA-2637), but not in (TA-98) or (TA-100). ... The second group of compounds included 4-aminopyridine and 4-dimethylaminopyridine. Equimolar mixtures of cobalt (II) chloride with these compounds was not mutagenic. The third group included 4-cyanopyridine ... . Equimolar mixtures of cobalt (II) chloride and ... /this/ compound /was/ not mutagenic. The only mixtures of cobalt (II) chloride and pyridines which demonstrated muagenicity in strains (TA-1537) and/or (TA-2637) were those which showed spectral evidence of only a moderate interaction between the metal cation and the pyridine derivatives. The maximum mutagenicity was noted when the mixture was equimolar.

Stability Shelf Life

Moderately volatile liquid.

Stable under recommended storage conditions. Dates

Last modified: 08-15-2023

Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO₂-Saturated 3.5 wt.% NaCl SolutionJunlei Tang, Yuxin Hu, Zhongzhi Han, Hu Wang, Yuanqiang Zhu, Yuan Wang, Zhen Nie, Yingying WangPMID: 30544920 DOI: 10.3390/molecules23123270 AbstractThe corrosion inhibition performance of pyridine derivatives (4-methylpyridine and its quaternary ammonium salts) and sulfur-containing compounds (thiourea and mercaptoethanol) with different molar ratios on carbon steel in CO₂-saturated 3.5 wt.% NaCl solution was investigated by weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. The synergistic corrosion inhibition mechanism of mixed inhibitors was elucidated by the theoretical calculation and simulation. The molecules of pyridine derivative compounds with a larger volume has priority to adsorb on the metal surface, while the molecules of sulfur-containing compounds with a smaller volume fill in vacancies. A dense adsorption film would be formed when 4-PQ and sulfur-containing compounds are added at a proper mole ratio.Discovery of potent and selective CDK8 inhibitors through FBDD approachXingchun Han, Min Jiang, Chengang Zhou, Zheng Zhou, Zhiheng Xu, Lisha Wang, Alexander V Mayweg, Rui Niu, Tai-Guang Jin, Song YangPMID: 28802632 DOI: 10.1016/j.bmcl.2017.07.080 AbstractA fragment library screen was carried out to identify starting points for novel CDK8 inhibitors. Optimization of a fragment hit guided by co-crystal structures led to identification of a novel series of potent CDK8 inhibitors which are highly ligand efficient, kinase selective and cellular active. Compound 16 was progressed to a mouse pharmacokinetic study and showed good oral bioavailability.Preparation, optical and electrochemical properties, and molecular orbital calculations of tetraazaporphyrinato ruthenium (II) bis(4-methylpyridine) fused with one to four diphenylthiophene unitsTakeshi Kimura, Naoko Murakami, Eiichi Suzuki, Taniyuki Furuyama, Tsukasa Nakahodo, Hisashi Fujihara, Nagao KobayashiPMID: 26876817 DOI: 10.1016/j.jinorgbio.2016.01.010 Abstract2,5-Diphenyl-3,4-dicyanothiophene (1) and phthalonitrile (2) were mixed and treated with ruthenium (III) trichloride, 4-methylpyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 2-ethoxyethanol at 135°C, to produce low-symmetrical tetraazaporphyrins (TAPs) (3), (4), (5), and (6) with one to three thiophene rings. Two thiophene-annelated tetraazaporphyrins were isolated as opposite and adjacent isomers 4 and 5. The structure of 3 was determined by X-ray crystallography, showing that the thiophene ring linked at the 3,4-positions on the tetraazaporphyrin scaffold deviates from the mean plane of the four central pyrrole nitrogen atoms (N1-N3-N5-N7). Optical and electrochemical properties of the products were examined by UV-vis and magnetic circular dichroism (MCD) spectroscopy, together with cyclic voltammetry. In the (1)H NMR spectra, the signals of 4-methylpyridine coordinating to the central ruthenium atom appeared at a higher magnetic field than those of uncoordinated 4-methylpyridine itself due to the shielding effect of the TAP ring. Increasing the number of fused thiophene rings resulted in 1) lower magnetic field shifts of the signals of axially coordinated 4-methylpyridine in the (1)H NMR spectra, 2) lower energy shifts of the Q band absorption in the UV-vis spectra, and 3) decreasing (cathodic shift) of the first oxidation potentials. The structures of simplified model compounds were optimized using the DFT method with the Gaussian 09 program at the B3LYP/LANL2DZ level for the Ru atom and the B3LYP/6-31G (d, p) level for the C, H, N, and S atoms. The optimized structures were utilized to calculate the NMR shielding constants, the HOMO and LUMO orbital energies, and the electronic absorption spectra.A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase InhibitorsFrancesco Ansideri, Stanislav Andreev, Annette Kuhn, Wolfgang Albrecht, Stefan A Laufer, Pierre KochPMID: 29361698 DOI: 10.3390/molecules23010221 AbstractAn alternative strategy for the synthesis of 1-aryl- and 1-alkyl-2-methylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles as potential p38α mitogen-activated protein kinase inhibitors is reported. The regioselective-substitution of the imidazole ring was achieved by treatment of α-aminoketones with different aryl or alkyl isothiocyanates. In contrast to previously published synthesis routes starting from 2-amino-4-methylpyridine, the presented route is characterized by a higher flexibility and a lower number of steps. This strategy was also applied to access 1-alkyl-2-methylsulfanyl-5-(4-fluorophenyl)-4-(pyridin-4-yl)imidazoles in six steps starting from 2-chloro-4-methylpyridine. X-ray diffraction and vibrational spectroscopic study of trans-bis(acetylacetonato)-bis(4-methylpyridine)cobalt(III)Sayyed Faramarz Tayyari, Mohammad Hossien Habibi, Elahe Shojaee, Mina Jamialahmadi, Robert Erik Sammelson, Koki Wada, Takayoshi SuzukiPMID: 25554957 DOI: 10.1016/j.saa.2014.12.019 AbstractTrans-bis(acetylacetonato)-bis(4-methylpyridine)cobalt(III)hexafluorophosphate, [AMPC]PF6, was synthesized and characterized by X-ray diffraction and vibrational spectroscopy. The title compound C22H28N2O4Co crystallizes with Z=2 in space group P-1 (#2). The molecular structure and vibrational spectra of this compound were investigated by means of density functional theory (DFT) calculations and the results were compared with the experimental data. The measured IR bands were interpreted in terms of the calculated vibrational normal modes and compared with the tris(acetylacetonate)Co(III) (Co(acac)3) and 4-methylpyridine (4-Mepy) vibrational spectra. The scaled theoretical wavenumbers and the structural parameters were in excellent agreement with the experimental data.NMR studies of solid pentachlorophenol-4-methylpyridine complexes exhibiting strong OHN hydrogen bonds: geometric H/D isotope effects and hydrogen bond coupling cause isotopic polymorphismBrenda C K Ip, Ilya G Shenderovich, Peter M Tolstoy, Jaroslaw Frydel, Gleb S Denisov, Gerd Buntkowsky, Hans-Heinrich LimbachPMID: 22861155 DOI: 10.1021/jp305863n AbstractWe have studied the hydrogen bond interactions of (15)N labeled 4-methylpyridine (4-MP) with pentachlorophenol (PCP) in the solid state and in polar solution using various NMR techniques. Previous spectroscopic, X-ray, and neutron crystallographic studies showed that the triclinic 1:1 complex (4-MPPCP) exhibits the strongest known intermolecular OHN hydrogen bond in the solid state. By contrast, deuteration of the hydrogen bond gives rise to the formation of a monoclinic structure exhibiting a weaker hydrogen bond. By performing NMR experiments at different deuterium fractions and taking advantage of dipolar (1)H-(15)N recoupling under combined fast MAS and (1)H decoupling, we provide an explanation of the origin of the isotopic polymorphism of 4-MPPCP and improve previous chemical shift correlations for OHN hydrogen bonds. Because of anharmonic ground state vibrations, an ODN hydrogen bond in the triclinic form exhibits a shorter oxygen-hydron and a longer oxygen-nitrogen distance as compared to surrounding OHN hydrogen bonds, which also implies a reduction of the local dipole moment. The dipole-dipole interaction between adjacent coupled OHN hydrogen bonds which determines the structure of triclinic 4-MPPCP is then reduced by deuteration, and other interactions become dominant, leading to the monoclinic form. Finally, the observation of stronger OHN hydrogen bonds by (1)H NMR in polar solution as compared to the solid state is discussed.Characterization of pentacarbonyl(4-methylpyridine)chromium(0) complex using density functional theory (DFT) and Hartree-Fock (HF) computational methodsIzzet Amour Morkan, Ayşe Uztetik MorkanPMID: 21664863 DOI: 10.1016/j.saa.2011.05.042 AbstractThe optimized molecular structure, atomic charges, vibrational frequencies, thermodynamic properties, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectral data of pentacarbonyl(4-methylpyridine)chromium(0) complex have been investigated by performing ab initio Hartree-Fock (HF) and density functional theory, B3LYP, B3PW91 and BE1PBE methods with 6-311G, 6-311+G(3d,3p) and 6-31G(d,p) basis set. The calculated NMR data at 6-311G basis set, vibrational frequencies at 6-311+G(3d,3p) basis set and the optimized geometric bond lengths and bond angles at 6-31G(d,p) basis set are in good agreement with the corresponding experimental values. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) have been simulated. In addition, the transition state and energy band gap and infrared intensities have also been reported.Amino acyl conjugates of nitrogen heterocycles as potential pharmacophoresAlan R Katritzky, Kiran Bajaj, Mael Charpentier, Ebrahim Ghazvini ZadehPMID: 20459134 DOI: 10.1021/jo100625y Abstract2-Methyl- and 4-methylpyridine and 2-methylquinoline are converted by benzotriazole-activated (Cbz)-protected amino acids into chiral potential novel pharmacophore aminoacyl conjugates (33-53%).Inhibition of i-NOS but not n-NOS protects rat primary cell cultures against MPP(+)-induced neuronal toxicityMonika J Brzozowski, Peter Jenner, Sarah RosePMID: 25503828 DOI: 10.1007/s00702-014-1334-8 AbstractNitrative stress is a key component of the pathogenic process in Parkinson's disease (PD), but the relative roles of constitutive neuronal nitric oxide synthase (n-NOS) and inducible nitric oxide synthase (i-NOS) in glial cells remain unresolved. We have investigated the effects of a range of concentrations of the selective n-NOS inhibitor ARR17477, and the selective i-NOS inhibitor 1400W, on MPP(+)-induced cell death in foetal ventral mesencephalic (VM) dopaminergic cultures. MPP(+) induced a loss of TH-positive neurones accompanied by an increase in immunoreactivity for GFAP and OX-6 as markers of astrocytes and activated microglia, respectively, and induced i-NOS immunoreactivity. Unexpectedly, MPP(+) treatment did not induce 3-NT immunoreactivity in the cultures. ARR17477 and 1400W alone had no effect on the number of TH-positive cells or on the number of GFAP or OX-6 positive cells. ARR17477 did not prevent the MPP(+)-induced decrease in TH-positive neurones and had no effect on the increased number of GFAP- and OX-6-positive cells. By contrast, 1400W caused a concentration-dependent preservation of TH-positive neurones in the presence of MPP(+). It also significantly reduced the number of OX-6-immunoreactive cells and there was a small reduction in GFAP immunoreactivity. The results suggest a major role for i-NOS-mediated nitrative stress in microglia in MPP(+)-induced dopaminergic cell death and this may have important implications for developing neuroprotective strategies for PD.Photoisomerization mechanism of 4-methylpyridine explored by electronic structure calculations and nonadiabatic dynamics simulationsJun Cao, Qiu Fang, Wei-Hai FangPMID: 21280725 DOI: 10.1063/1.3547207 AbstractIn the present paper, different electronic structure methods have been used to determine stationary and intersection structures on the ground (S(0)) and (1)ππ∗ (S(2)) states of 4-methylpyridine, which is followed by adiabatic and nonadiabatic dynamics simulations to explore the mechanistic photoisomerization of 4-methylpyridine. Photoisomerization starts from the S(2)((1)ππ∗) state and overcomes a small barrier, leading to formation of the prefulvene isomer in the S(0) state via a S(2)∕S(0) conical intersection. The ultrafast S(2) → S(0) nonradiative decay and low quantum yield for the photoisomerization reaction were well reproduced by the combined electronic structure calculation and dynamics simulation. The prefulvene isomer was assigned as a long-lived intermediate and suggested to isomerize to 4-methylpyridine directly in the previous study, which is not supported by the present calculation. The nonadiabatic dynamics simulation and electronic structure calculation reveal that the prefulvene isomer is a short-lived intermediate and isomerizes to benzvalene form very easily. The benzvalene form was predicted as the stable isomer in the present study and is probably the long-lived intermediate observed experimentally. A consecutive light and thermal isomerization cycle via Dewar isomer was determined and this cycle mechanism is different from that reported in the previous study. It should be pointed out that formation of Dewar isomer from the S(2)((1)ππ∗) state is not in competition with the isomerization to the prefulvene form. The Dewar structure observed experimentally may originate from other excited states.Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|